Leaving Group Reactivity: Triflate vs. Tosylate in Solvolysis Reactions
The triflate group on this compound provides a leaving group ability that is vastly superior to that of common sulfonate alternatives. For a related model system, the relative rate of solvolysis for a 1-phenylethyl triflate is approximately 3×10³ times greater than that of the corresponding tosylate [1]. This class-level inference is based on the fundamental properties of the triflate moiety, establishing a clear quantitative performance difference for nucleophilic displacement reactions.
| Evidence Dimension | Relative solvolysis rate |
|---|---|
| Target Compound Data | Relative rate of ~3×10³ (for 1-phenylethyl triflate model system) |
| Comparator Or Baseline | 1-phenylethyl tosylate, relative rate = 1 (baseline) |
| Quantified Difference | ~3,000-fold greater reactivity |
| Conditions | Solvolysis reaction (class-level model system) |
Why This Matters
This quantifies the 'super leaving group' advantage, which can translate to faster reaction kinetics and milder conditions in synthetic applications.
- [1] ScienceDirect. Chemical Transformations Induced by Triflic Anhydride. Available at: https://www.sciencedirect.com/topics/chemistry/triflate. View Source
